CA-II Inhibition Potency: Brinzolamide vs. Dorzolamide and Other CAIs
Brinzolamide demonstrates sub-nanomolar affinity for the human carbonic anhydrase II (CA-II) enzyme, a key target in aqueous humor production. In vitro inhibition assays reveal a Ki of 0.13 nM and an IC50 of 3.19 nM for CA-II [1]. While a direct head-to-head comparison with dorzolamide's Ki value for CA-II is not provided in the same study, a structural and molecular docking study concluded that brinzolamide is a more potent inhibitor among the catalytically active CA isoforms compared to dorzolamide [2]. Furthermore, brinzolamide exhibits high selectivity for CA-II over CA-I (IC50 = ~1,365 nM), a selectivity ratio exceeding 425-fold [1].
| Evidence Dimension | CA-II inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.13 nM; IC50 = 3.19 nM |
| Comparator Or Baseline | Dorzolamide (qualitative comparison: brinzolamide is more potent among catalytically active CA isoforms); CA-I IC50 = ~1,365 nM (selectivity baseline) |
| Quantified Difference | >425-fold selectivity for CA-II over CA-I |
| Conditions | In vitro enzyme inhibition assay using human recombinant carbonic anhydrase isoenzymes |
Why This Matters
For procurement in early-stage drug discovery or in vitro pharmacology, the high potency and selectivity profile of brinzolamide ensures robust target engagement and minimizes potential off-target effects related to CA-I inhibition.
- [1] ChemicalBook. Brinzolamide-d5 (CAS 1217651-02-9). View Source
- [2] Pinard MA, et al. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorg Med Chem. 2013;21(22):7210-7215. View Source
